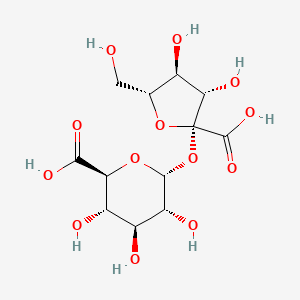![molecular formula C37H30O10 B13843917 [(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-Beta-D-galactopyranoside (~90%) is a synthetic compound with the molecular formula C₃₇H₃₀O₁₀ and a molecular weight of 634.63 g/mol . This compound is primarily used in biochemical research, particularly in the study of enzymatic activities and glycoprotein metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-Beta-D-galactopyranoside involves multiple steps, starting from the appropriate galactopyranoside derivative. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranoside are protected using benzoyl and benzylidene groups to prevent unwanted reactions.
Coupling Reaction: The protected galactopyranoside is then coupled with 4-methylumbelliferone under specific conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity (~90%).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and catalysts are optimized for maximum yield and purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for research use.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-Beta-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the protective groups, yielding the free galactopyranoside and 4-methylumbelliferone.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical research applications.
Substitution: Substitution reactions can occur at the benzoyl and benzylidene groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the protective groups.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Hydrolysis: Yields free galactopyranoside and 4-methylumbelliferone.
Oxidation and Reduction: Depending on the specific reaction, various oxidized or reduced derivatives of the compound can be formed.
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-Beta-D-galactopyranoside is widely used in scientific research, including:
Enzymatic Activity Studies: It serves as a substrate for β-galactosidase, allowing researchers to study the enzyme’s activity and identify deficiencies.
Glycoprotein Metabolism: The compound is used to investigate glycoprotein metabolism and related pathways.
Pharmaceutical Research: It helps in evaluating the efficacy of pharmaceutical interventions targeting β-galactosidase.
Biochemical Assays: The compound is used in various biochemical assays to measure enzymatic activities and other biochemical parameters.
Mecanismo De Acción
The mechanism of action of 4-Methylumbelliferyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-Beta-D-galactopyranoside involves its role as a substrate for β-galactosidase. When the enzyme acts on the compound, it cleaves the glycosidic bond, releasing 4-methylumbelliferone, which can be detected due to its fluorescent properties. This allows researchers to measure the enzyme’s activity and study its role in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferyl β-D-galactopyranoside: A simpler derivative used for similar enzymatic studies.
4-Methylumbelliferyl α-D-galactopyranoside: Another derivative used to study α-galactosidase activity.
4-Methylumbelliferyl β-D-glucopyranoside: Used to study β-glucosidase activity.
Uniqueness
4-Methylumbelliferyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-Beta-D-galactopyranoside is unique due to its specific protective groups, which make it a valuable tool for studying β-galactosidase activity in more complex biochemical environments. The protective groups also enhance the compound’s stability and solubility, making it suitable for various research applications.
Propiedades
Fórmula molecular |
C37H30O10 |
|---|---|
Peso molecular |
634.6 g/mol |
Nombre IUPAC |
[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C37H30O10/c1-22-19-30(38)43-28-20-26(17-18-27(22)28)42-37-33(46-35(40)24-13-7-3-8-14-24)32(45-34(39)23-11-5-2-6-12-23)31-29(44-37)21-41-36(47-31)25-15-9-4-10-16-25/h2-20,29,31-33,36-37H,21H2,1H3/t29-,31+,32+,33-,36?,37-/m1/s1 |
Clave InChI |
IIEVGBKLACWRLP-JREZGWNASA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]4[C@H](O3)COC(O4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



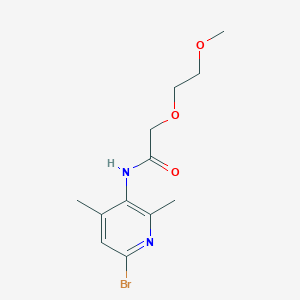
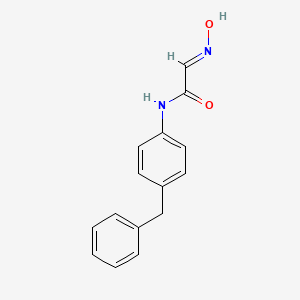

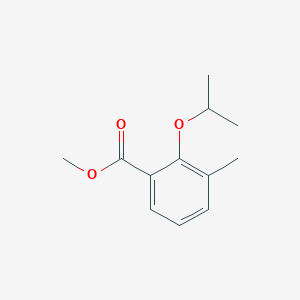
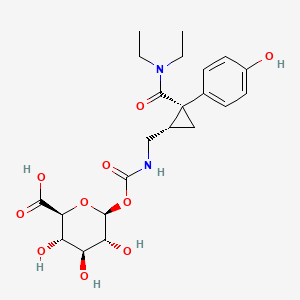
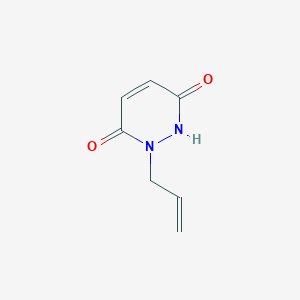
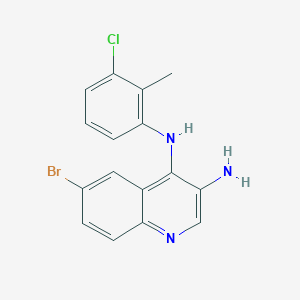

![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
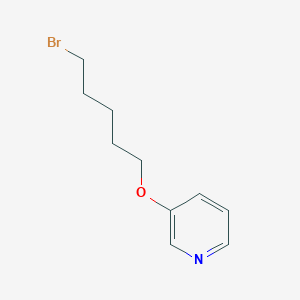
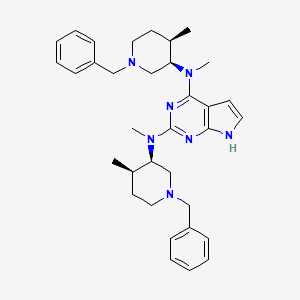
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
